molecular formula C21H19N3O2S B2639592 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-1,3-thiazole-4-carboxamide CAS No. 1251691-31-2

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B2639592
CAS No.: 1251691-31-2
M. Wt: 377.46
InChI Key: MQBOIHXDPUDESX-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-1,3-thiazole-4-carboxamide is a complex organic compound with a unique structure that combines a tetrahydroquinoline moiety with a thiazole ring

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-1,3-thiazole-4-carboxamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a drug candidate, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it produces its effect in the body. This usually involves interacting with a specific target, like a protein or enzyme, to alter its function .

Safety and Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the benzoyl group and the thiazole ring. Common reagents used in these reactions include benzoyl chloride, thionyl chloride, and various amines. The reaction conditions usually involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and crystallization is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide
  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide

Uniqueness

Compared to similar compounds, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-1,3-thiazole-4-carboxamide stands out due to its unique combination of a tetrahydroquinoline core and a thiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-methyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-14-22-18(13-27-14)20(25)23-17-9-10-19-16(12-17)8-5-11-24(19)21(26)15-6-3-2-4-7-15/h2-4,6-7,9-10,12-13H,5,8,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBOIHXDPUDESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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